molecular formula C10H9F2NO2 B15056364 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole

Cat. No.: B15056364
M. Wt: 213.18 g/mol
InChI Key: TULLMTYJFJSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and an ethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluorocarbene intermediates, which can be generated from difluoromethyl halides under basic conditions . The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity while minimizing by-products. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is unique due to the combination of the difluoromethoxy group and the ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Biological Activity

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is a heterocyclic compound belonging to the oxazole family. Its unique structure, characterized by a difluoromethoxy group and an ethyl substituent, has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C_{11}H_{10}F_2N_2O
  • Molecular Weight : 213.18 g/mol
  • IUPAC Name : this compound

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activities and receptor functions. Its mechanism of action involves binding to enzymes or receptors, which influences their activity and leads to various physiological effects. The specificity of these interactions is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated its inhibitory potency against mushroom tyrosinase, a key enzyme in melanin biosynthesis.

Table 1: Inhibitory Activity Against Mushroom Tyrosinase

CompoundIC50 (μM)Substrate Used
This compound14.33 ± 1.63L-Tyrosine
Control (Kojic Acid)40.42 ± 3.70L-Dopa

The IC50 value indicates that this compound exhibits a stronger inhibitory effect compared to traditional inhibitors like kojic acid .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that while some derivatives showed weak activity, others demonstrated significant scavenging ability comparable to known antioxidants.

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound86%Comparable to ascorbic acid
Control (Ascorbic Acid)96%High

Case Study 1: Skin-Lightening Applications

A study explored the potential of this compound as a skin-lightening agent through its inhibition of melanin biosynthesis. The compound was tested on B16F10 melanoma cells, showing a concentration-dependent inhibition of tyrosinase activity without cytotoxic effects on epidermal cells.

Case Study 2: Cancer Treatment Potential

Research has indicated that compounds similar to this compound can modulate immune responses in cancer treatment. A patent describes the use of such compounds in reactivating the immune system within tumors, suggesting potential therapeutic applications in oncology .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(difluoromethoxy)-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-6-3-4-7-8(5-6)14-10(13-7)15-9(11)12/h3-5,9H,2H2,1H3

InChI Key

TULLMTYJFJSMLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.